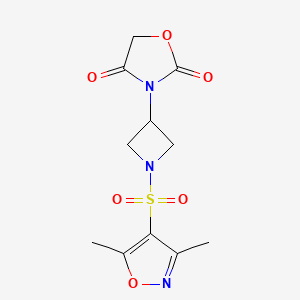
3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
描述
The compound 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic derivative featuring an oxazolidine-2,4-dione core linked to a sulfonylated azetidine ring and a 3,5-dimethylisoxazole moiety. These analogs share critical structural motifs, including the isoxazole and imidazolidine-dione groups, which influence their biological activity and metabolic profiles.
属性
IUPAC Name |
3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6S/c1-6-10(7(2)20-12-6)21(17,18)13-3-8(4-13)14-9(15)5-19-11(14)16/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOKEIDQIXTGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of the compound “3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione” is BRD4 . BRD4 is a protein that plays a crucial role in several cellular processes, including cell cycle progression, transcriptional regulation, and DNA damage response.
Mode of Action
The compound exhibits potent inhibitory activity against BRD4. It binds to the BRD4 protein, thereby inhibiting its function. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
生物活性
3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An isoxazole ring that contributes to its biological properties.
- A sulfonyl group which enhances solubility and stability.
- An azetidinone moiety linked to an oxazolidine dione structure.
The molecular formula is represented as C12H14N4O4S, with a molecular weight of approximately 306.33 g/mol.
The primary target for this compound appears to be the Bromodomain-containing protein 4 (BRD4) . The interaction with BRD4 inhibits its activity, leading to the modulation of several critical biochemical pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase.
- DNA Damage Response : It modulates the expression of c-MYC and γ-H2AX, which are crucial for DNA damage response.
- Inhibition of Cell Migration : This property may contribute to its anti-metastatic potential.
Anticancer Properties
In vitro studies have demonstrated significant anti-proliferative activity against various cancer cell lines, including:
- Triple-Negative Breast Cancer (TNBC) cell lines
- MCF-7 (breast cancer) cells
The compound exhibited IC50 values indicating effective cytotoxicity in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Pharmacokinetics
The pharmacokinetic profile indicates favorable bioavailability due to its structural properties. The presence of the sulfonyl group enhances solubility in biological fluids, potentially improving absorption and distribution within the body.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their derivatives:
- Study on Isoxazole Derivatives : Research indicated that derivatives containing isoxazole rings showed promising anticancer activity. For instance, compounds similar to 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl) demonstrated effective inhibition against MDA-MB-231 and KCL-22 cell lines with varying degrees of potency based on structural modifications (Table 1) .
- Mechanistic Insights : A study highlighted that compounds interacting with BRD4 could significantly alter gene expression profiles associated with tumor progression . This reinforces the importance of BRD4 as a therapeutic target in cancer biology.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity | Target |
|---|---|---|---|
| Similar Compound A | Isoxazole + Sulfonamide | Moderate anticancer | BRD4 |
| Similar Compound B | Isoxazole + Benzene Ring | High cytotoxicity | Unknown |
| This compound | Isoxazole + Azetidinone | Significant anti-proliferative | BRD4 |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analog: S6821 (CAS 1119831-25-2)
S6821 differs from the queried compound by replacing the sulfonyl-azetidine group with a methyl-pyrazole linkage and a 3-hydroxybenzyl substituent. Key comparisons include:
Structural Analog: S7958 (CAS 1217341-48-4)
S7958 is a dimethylated derivative of S6821, with additional methyl groups at the imidazolidine-dione core. Comparative
Toxicological and Regulatory Insights
- Acute Toxicity : S6821 exhibited an oral LD₅₀ >50 mg/kg bw in rats, suggesting low acute toxicity .
- Genotoxicity: S6821 was non-mutagenic in bacterial and mammalian systems, supporting its safety profile .
- Dietary Exposure : S6821 accounts for ~90% of the annual production volume (2 kg) of its structural group, with estimated exposures exceeding the threshold for Class III flavoring agents (90 µg/person/day) . Regulatory evaluations by WHO and FEMA classify it as Generally Recognized As Safe (GRAS) for food applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


